molecular formula C16H18N2O3S B5338650 2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide

2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide

Cat. No.: B5338650
M. Wt: 318.4 g/mol
InChI Key: OIISJOMVRRXXGF-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide is an organic compound that features both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with 2-chloro-N-(4-methylphenyl)acetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The aromatic rings can engage in π-π interactions with aromatic residues in the target protein, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylphenylsulfonamide
  • 4-methylphenylacetamide
  • N-(4-methylphenyl)acetamide

Uniqueness

2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide is unique due to the presence of both sulfonamide and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds with only one functional group .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-3-5-13(6-4-12)11-16(19)18-14-7-9-15(10-8-14)22(20,21)17-2/h3-10,17H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIISJOMVRRXXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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